3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid
CAS No.: 284493-53-4
Cat. No.: VC2334979
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 284493-53-4 |
|---|---|
| Molecular Formula | C15H21NO5 |
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |
| Standard InChI Key | DNXONWHJJNOKEU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC |
Introduction
Chemical Identity and Structure
3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid belongs to the class of amino acid derivatives characterized by its unique structural features. The compound contains a tert-butoxycarbonyl (Boc) protecting group attached to an amino function, a 3-methoxyphenyl moiety, and a propanoic acid chain. This specific arrangement enables the compound to function effectively as an intermediate in various synthetic pathways.
The fundamental chemical identity of this compound is crucial for understanding its reactivity and applications. The structural arrangement affords the molecule specific chemical behavior, particularly in terms of protecting group chemistry relevant to peptide synthesis. The presence of the Boc group allows for selective deprotection of the amino function under acidic conditions, which is essential in sequential peptide synthesis strategies.
The complete chemical identification parameters for this compound are presented in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 284493-53-4 |
| Molecular Formula | C15H21NO5 |
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |
| Standard InChIKey | DNXONWHJJNOKEU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC |
| PubChem CID | 2734591 |
Structural Features
The structural features of this compound include three primary components: the Boc protecting group, the 3-methoxyphenyl substituent, and the propanoic acid chain. The Boc group consists of a tert-butyl ester of carbamic acid, which provides stability under basic conditions but can be cleaved under acidic conditions. The 3-methoxyphenyl group introduces aromaticity and potential interaction sites for synthetic manipulations. The propanoic acid chain provides a carboxylic acid functionality that can participate in various chemical transformations.
The three-dimensional structure of this compound is important for understanding its reactivity and stereochemical properties. The central carbon atom is a chiral center, which leads to the existence of stereoisomers that possess different spatial arrangements of substituents.
Physical and Chemical Properties
The physical and chemical properties of 3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid determine its behavior in various chemical reactions and applications. Understanding these properties is essential for proper handling, storage, and utilization of this compound in research and industrial settings.
Solubility and Related Properties
The compound is described as "slightly soluble in water," which is consistent with the presence of both hydrophobic (tert-butyl and methoxyphenyl) and hydrophilic (carboxylic acid) groups within its structure . It is likely more soluble in organic solvents such as alcohols, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which are commonly used for handling similar compounds in organic synthesis.
The following table summarizes the key physical and chemical properties of the compound:
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | |
| Melting Point (Racemic) | 77-79°C | |
| Solubility in Water | Slightly soluble | |
| Molecular Weight | 295.33 g/mol |
Stereochemistry
3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid contains a stereogenic center at the carbon atom bearing both the amino (protected as Boc) and 3-methoxyphenyl groups. This leads to the existence of two stereoisomers: the (R)-isomer and the (S)-isomer.
Stereoisomeric Forms
The compound can exist in different stereoisomeric forms, specifically the (R) and (S) configurations, depending on the spatial arrangement of substituents around the chiral center. These stereoisomers have identical chemical structures but differ in their three-dimensional arrangement of atoms, resulting in distinct physical properties and potentially different biological activities.
Properties of Stereoisomers
The (R)-isomer, identified by CAS number 500788-86-3, exhibits different physical properties compared to the racemic mixture. The (R)-isomer has a higher melting point (106-108°C) compared to the racemic form (77-79°C), which is a common observation for pure stereoisomers versus racemic mixtures .
Additionally, the (R)-isomer displays optical activity with a specific rotation of +40° (c=1 in Ethanol) . This optical rotation is an important characteristic for confirming the stereochemical purity of the compound and is utilized in quality control processes.
The following table compares the properties of the racemic mixture and the (R)-isomer:
| Property | Racemic Mixture | (R)-Isomer |
|---|---|---|
| CAS Number | 284493-53-4 | 500788-86-3 |
| Melting Point | 77-79°C | 106-108°C |
| Optical Rotation | Inactive | +40° (c=1 in Ethanol) |
| InChIKey | DNXONWHJJNOKEU-UHFFFAOYSA-N | DNXONWHJJNOKEU-GFCCVEGCSA-N |
Applications and Uses
3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid has diverse applications, primarily in the field of organic synthesis and particularly in peptide chemistry.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its functional group arrangement. The Boc protecting group on the amino function allows for selective deprotection under acidic conditions, which is crucial in multistep synthetic sequences. This property makes it particularly useful in the synthesis of complex molecules where sequential manipulations of multiple functional groups are required.
Peptide Chemistry
In peptide chemistry, this compound can function as a building block for the preparation of modified peptides. The 3-methoxyphenyl group introduces an aromatic moiety that can influence the properties of the resulting peptides, potentially affecting their stability, solubility, or biological activity. The Boc protection strategy is widely employed in solid-phase peptide synthesis, where orthogonal protecting group chemistry is essential.
Pharmaceutical and Agrochemical Applications
Beyond its use in academic research, this compound serves as an important raw material and intermediate in the pharmaceutical and agrochemical industries. It can be incorporated into drug candidates or agrochemical compounds that require the structural features provided by the 3-methoxyphenyl and amino acid moieties .
The versatility of this compound in various applications is summarized in the following table:
| Application Area | Specific Uses |
|---|---|
| Organic Synthesis | Intermediate in multistep syntheses |
| Peptide Chemistry | Building block for modified peptides |
| Pharmaceutical Industry | Precursor for drug candidates |
| Agrochemical Industry | Intermediate for crop protection agents |
| Petrochemical Industry | Specialty chemical applications |
| Dyestuff Production | Precursor for dye compounds |
| Hazard Type | Classification | Precautionary Measures |
|---|---|---|
| Skin Contact | Irritant (Category 2) | Wear protective gloves, wash thoroughly after handling |
| Eye Contact | Irritant (Category 2A) | Wear eye protection, rinse cautiously with water if exposed |
| Respiratory | Target organ toxicant (Category 3) | Use in well-ventilated areas, wear respiratory protection if needed |
| Storage Hazards | Incompatible with oxidizing agents | Store away from oxidizers in tightly closed containers |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume